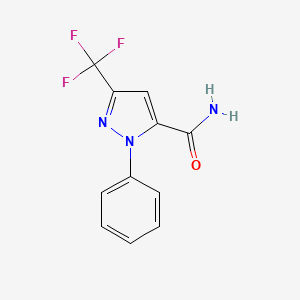

2-Phenyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Phenyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid amide” is a compound that belongs to the family of pyrazoles . Pyrazoles are simple aromatic ring organic compounds that are part of the heterocyclic diazole series. They are characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .

Synthesis Analysis

The synthesis of pyrazoles, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Applications De Recherche Scientifique

PTPCA has been studied extensively in the scientific community. It has been found to have potential applications in drug development, as it has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties. Additionally, PTPCA has been used in laboratory experiments to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of various compounds.

Mécanisme D'action

Mode of Action

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They often exhibit tautomerism, which may influence their reactivity and interaction with targets .

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 255.2 , which could potentially influence its pharmacokinetic properties.

Avantages Et Limitations Des Expériences En Laboratoire

The use of PTPCA in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is relatively inexpensive and has a long shelf life. However, there are also some limitations to the use of PTPCA in laboratory experiments. For example, it has been found to be unstable in the presence of light and heat, and it can be toxic at high concentrations.

Orientations Futures

The potential applications of PTPCA are still being explored. One potential future direction is the development of new drug formulations that incorporate PTPCA. Additionally, further research into the mechanisms of action of PTPCA and its biochemical and physiological effects could lead to new treatments for a variety of diseases. Additionally, PTPCA could be used in laboratory experiments to study the effects of various compounds on cells. Finally, further research into the synthesis and purification of PTPCA could lead to more efficient and cost-effective methods for producing the compound.

Méthodes De Synthèse

PTPCA is synthesized through a two-step process. In the first step, a mixture of 2-phenyl-5-trifluoromethylpyrazole-3-carboxylic acid and an amine is reacted in an aqueous medium at a pH of 6-7. The reaction is then quenched with a strong acid and the resulting product is PTPCA. The second step involves the purification of the product through a series of crystallization and recrystallization processes.

Propriétés

IUPAC Name |

2-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWCMPNKMJHBNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)

![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)

![7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)